molecular formula C22H16O6 B8240961 4,4',4''-Methanetriyltribenzoic acid

4,4',4''-Methanetriyltribenzoic acid

Cat. No.: B8240961
M. Wt: 376.4 g/mol
InChI Key: DGGCITJUDWMCHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltribenzoic acid typically involves the reaction of benzyl chloride with sodium benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with the benzoate ion to form the desired product. The reaction conditions generally include:

  • Temperature: 80-100°C
  • Solvent: Aqueous or organic solvents like ethanol
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 4,4’,4’'-Methanetriyltribenzoic acid follows similar synthetic routes but on a larger scale. The process involves:

  • Use of continuous flow reactors to maintain consistent reaction conditions
  • Optimization of reaction parameters to maximize yield and purity
  • Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Methanetriyltribenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of triol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’,4’'-Methanetriyltribenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Methanetriyltribenzoic acid involves its ability to interact with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The central carbon atom provides a rigid framework, allowing for the formation of stable complexes and supramolecular structures. These interactions can modulate biological pathways and chemical reactions, contributing to the compound’s diverse applications.

Comparison with Similar Compounds

    Benzoic Acid: A simpler monocarboxylic acid with similar reactivity but fewer functional groups.

    Terephthalic Acid: A dicarboxylic acid with two carboxylic acid groups on a benzene ring, used in polymer production.

    Trimesic Acid: A tricarboxylic acid with three carboxylic acid groups on a benzene ring, similar in functionality but different in structure.

Uniqueness: 4,4’,4’'-Methanetriyltribenzoic acid is unique due to its three benzoic acid units connected through a central carbon atom, providing a rigid and symmetrical structure. This distinct arrangement allows for the formation of complex supramolecular assemblies and coordination complexes, making it valuable in materials science and coordination chemistry.

Properties

IUPAC Name

4-[bis(4-carboxyphenyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCITJUDWMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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